molecular formula C10H11N3 B1590703 (4-(1H-Imidazol-2-yl)phenyl)methanamine CAS No. 326409-72-7

(4-(1H-Imidazol-2-yl)phenyl)methanamine

Cat. No.: B1590703
CAS No.: 326409-72-7
M. Wt: 173.21 g/mol
InChI Key: VDRVYAZGWHECCL-UHFFFAOYSA-N
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Description

(4-(1H-Imidazol-2-yl)phenyl)methanamine is a chemical compound that features an imidazole ring attached to a phenyl group, which is further connected to a methanamine group. This compound is part of the broader class of imidazole derivatives, known for their significant roles in various biological and chemical processes. Imidazole itself is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical properties to its derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia under acidic conditions . Another approach is the Wallach synthesis, which uses alpha-halo ketones and ammonia .

Industrial Production Methods: Industrial production of imidazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of nickel-catalyzed cyclization of amido-nitriles has been reported to produce substituted imidazoles under mild conditions . This method allows for the inclusion of various functional groups, making it versatile for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (4-(1H-Imidazol-2-yl)phenyl)methanamine undergoes several types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

(4-(1H-Imidazol-2-yl)phenyl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(1H-Imidazol-2-yl)phenyl)methanamine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and protein functions. This coordination can inhibit or activate specific pathways, leading to its therapeutic effects. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Comparison with Similar Compounds

  • (1H-Imidazol-1-yl)phenylmethanamine
  • (1H-Imidazol-2-yl)phenylmethanone
  • (1H-Imidazol-1-yl)phenylmethanol

Comparison: (4-(1H-Imidazol-2-yl)phenyl)methanamine is unique due to the specific positioning of the methanamine group, which influences its reactivity and binding properties. Compared to (1H-Imidazol-1-yl)phenylmethanamine, the 2-position imidazole derivative has different electronic properties, affecting its interaction with biological targets. The presence of the methanamine group also enhances its solubility and potential for forming hydrogen bonds, making it more versatile in various applications .

Properties

IUPAC Name

[4-(1H-imidazol-2-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRVYAZGWHECCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573894
Record name 1-[4-(1H-Imidazol-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326409-72-7
Record name 1-[4-(1H-Imidazol-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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